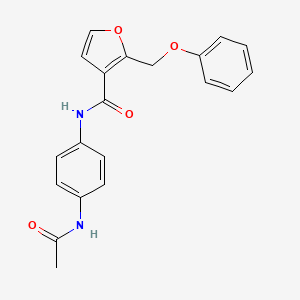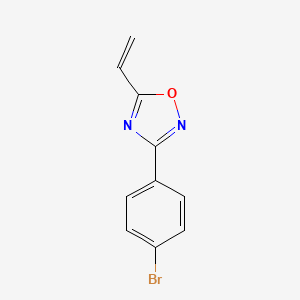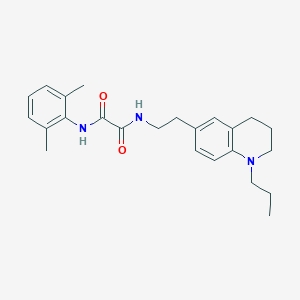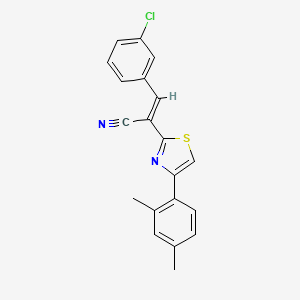![molecular formula C22H22N4O2S2 B2554090 5-(2,5-dimethylbenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1021096-09-2](/img/structure/B2554090.png)
5-(2,5-dimethylbenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiazolo[4,5-d]pyridazine derivatives has been a subject of interest due to their potential biological activities. In one study, novel isoxazolo[4,5-d]pyridazines and thiazolo[4,5-d]pyridazines were synthesized, incorporating pharmacophores such as urea, thiourea, and sulfonylurea functionalities, which are believed to contribute to their biological activities . Another research synthesized a series of 2-(N-pyrrolidino, N-piperidino, or N-morpholino)-7-phenyl-[1,3]thiazolo[4,5-d]pyridazinones with good yields, using methyl 5-benzoyl-substituted-thiazol-4-carboxylates and hydrazine . Additionally, derivatives of 5,6-dihydro-1,3-thiazin-4-one were synthesized through a one-pot reaction involving morpholin-4-amine and methacryloyl isothiocyanate .
Molecular Structure Analysis
The molecular structure of these compounds is crucial for their biological activity. X-ray analysis was used to determine the structure of a 5-methyl-2-(morpholin-4-ylamino)-5,6-dihydro-4H-1,3-thiazin-4-one derivative, which exhibited significant antiradical and anti-inflammatory activity . The structural modifications in these compounds often involve the introduction of different substituents at various positions on the thiazolo[4,5-d]pyridazine core, which can influence their biological properties .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazolo[4,5-d]pyridazine derivatives typically include cyclocondensation and condensation reactions. For instance, cyclocondensation of methylidene derivatives with malononitrile or benzylidenemalononitriles led to the formation of novel thiazolo[3,2-a]pyridines and thiazolopyridines . Similarly, cyclocondensation of 5-amino-6-methylpyrimidine-4-thiols with α-haloketones resulted in the formation of new pyrimido[4,5-b][1,4]thiazine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolo[4,5-d]pyridazine derivatives are influenced by their molecular structure. The introduction of different substituents can lead to variations in properties such as solubility, melting point, and stability. The antioxidant activity of these compounds was evaluated in vitro, indicating that structural modifications can enhance their ability to scavenge free radicals . The antimicrobial activity of these compounds was also assessed, showing a broad spectrum of antibacterial activity, particularly against Gram-positive strains, and appreciable growth inhibitory activity against Candida albicans .
Applications De Recherche Scientifique
Thiazole Derivatives in Drug Discovery
Thiazole, a five-membered heterocyclic compound, has been extensively studied for its therapeutic properties. Novel thiazole derivatives have been synthesized and evaluated for their antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties. The structural modification of thiazole compounds has led to the development of new drugs with fewer side effects, underscoring the versatility and potential of thiazole scaffolds in pharmaceutical research (Leoni et al., 2014).
Pyridazinone Derivatives as Therapeutic Agents
Pyridazinones are another class of heterocyclic compounds that have been the focus of medicinal chemistry due to their broad range of biological activities. The synthesis and pharmacological evaluation of pyridazinone derivatives have led to the identification of compounds with significant therapeutic importance. These studies have opened new paths for the development of novel derivatives with improved yields and potential therapeutic applications, demonstrating the critical role of pyridazinone scaffolds in drug development (Nandha Kumar et al., 2001).
Propriétés
IUPAC Name |
5-[(2,5-dimethylphenyl)methyl]-2-morpholin-4-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S2/c1-14-5-6-15(2)16(12-14)13-26-21(27)19-20(18(24-26)17-4-3-11-29-17)30-22(23-19)25-7-9-28-10-8-25/h3-6,11-12H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPCLNNJFVQYTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-dimethylbenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[(2,4-dichlorophenyl)carbamoyl]phenyl]acetic Acid](/img/structure/B2554007.png)
![N-(2,3-dimethylphenyl)-2-[(2-methoxyethyl)amino]acetamide hydrochloride](/img/structure/B2554008.png)


![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide](/img/structure/B2554016.png)


![N-[4-(difluoromethoxy)phenyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B2554020.png)
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B2554022.png)
![N-[[4-[(2R)-4-Ethylsulfonyl-2-methylpiperazine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2554023.png)


![N-(2,4-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2554029.png)
